4-Isopropyl-oxazole
Overview
Description
4-Isopropyl-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. The isopropyl group attached to the fourth position of the oxazole ring enhances its chemical properties and potential applications. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropyl-oxazole can be synthesized through various methods, including:
Cycloisomerization of α,β-acetylenic oximes: This method involves the use of gold(III) chloride as a catalyst under moderate reaction conditions to yield substituted isoxazoles.
Oxidation of propargylamines: This method involves the oxidation of propargylamines to the corresponding oximes, followed by copper(I) chloride-mediated intramolecular cyclization.
Cycloaddition reactions: The (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) with nitrile oxide (acting as the dipole) is a common method for synthesizing isoxazole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using readily available starting materials and efficient catalysts. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isopropyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted oxazoles.
Scientific Research Applications
4-Isopropyl-oxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antibacterial, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used to study enzyme interactions and receptor binding due to its ability to form non-covalent interactions with biological molecules.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Isopropyl-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation . It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Isopropyl-oxazole can be compared with other similar compounds, such as:
Oxazole: The parent compound with no substituents. It has similar chemical properties but lacks the enhanced biological activity provided by the isopropyl group.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms at positions 1 and 2.
Oxadiazole: A related heterocycle with two nitrogen atoms and one oxygen atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-propan-2-yl-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(2)6-3-8-4-7-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUATAPIFCVSFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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